5-Bromonaphthalen-2-amine

Übersicht

Beschreibung

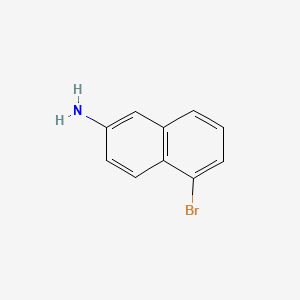

5-Bromonaphthalen-2-amine is an organic compound with the molecular formula C₁₀H₈BrN It is a derivative of naphthalene, where a bromine atom is substituted at the fifth position and an amine group is substituted at the second position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromonaphthalen-2-amine typically involves the bromination of naphthalen-2-amine. One common method is the direct bromination of naphthalen-2-amine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where naphthalen-2-amine is reacted with a brominating agent in a reactor. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to achieve high yield and purity of the product. The product is then purified using techniques like recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromonaphthalen-2-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The amine group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction Reactions: The compound can undergo reduction reactions to form amine derivatives with different oxidation states.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthalenes, while oxidation can produce nitro or nitroso derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Complex Molecules

5-Bromonaphthalen-2-amine serves as a crucial building block in the synthesis of more complex organic molecules. It is utilized in various chemical reactions, including:

- Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, facilitating the creation of diverse naphthalene derivatives.

- Oxidation and Reduction Reactions: These reactions can yield naphthoquinones or different amine derivatives, expanding the scope of synthetic applications .

Comparison of Reactivity with Similar Compounds

| Compound | Reactivity Characteristics |

|---|---|

| This compound | High reactivity in nucleophilic substitutions |

| 4-Bromonaphthalen-2-amine | Different substitution pattern affecting reactivity |

| 2-Bromonaphthalen-1-amine | Lower reactivity due to steric hindrance |

Biological Applications

Precursor for Bioactive Compounds

In biological research, this compound is a precursor in synthesizing various biologically active compounds. Its derivatives have shown potential therapeutic activities, particularly in drug development. For instance, studies have indicated its role in synthesizing fluorescent probes that can be used to study biomolecular interactions due to their optimal photophysical properties .

Case Study: Neuroprotective Agents

Recent research highlighted the synthesis of a novel c-Abl inhibitor derived from this compound. This compound demonstrated neuroprotective effects in models of Parkinson's disease by inhibiting neurotoxic pathways associated with the disease . Such findings underscore the compound's potential in developing new treatments for neurodegenerative disorders.

Industrial Applications

Use in Dyes and Pigments

this compound is also employed in the production of dyes and pigments. Its unique chemical structure allows it to participate in reactions that yield vibrant colors used in various industrial applications. The compound's stability and reactivity make it suitable for creating high-performance dyes that are resistant to fading and degradation .

Summary of Findings

The applications of this compound span multiple domains:

-

Chemical Synthesis:

- Acts as a building block for complex organic molecules.

- Involved in nucleophilic substitutions, oxidation, and reduction reactions.

-

Biological Applications:

- Serves as a precursor for bioactive compounds.

- Demonstrated potential as a neuroprotective agent in Parkinson's disease research.

-

Industrial Uses:

- Utilized in the production of dyes and pigments.

Wirkmechanismus

The mechanism of action of 5-Bromonaphthalen-2-amine involves its interaction with molecular targets through its functional groups. The amine group can form hydrogen bonds and participate in nucleophilic reactions, while the bromine atom can undergo substitution reactions. These interactions can affect various molecular pathways, depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Naphthalen-2-amine: Lacks the bromine substitution, making it less reactive in certain substitution reactions.

5-Chloronaphthalen-2-amine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

5-Iodonaphthalen-2-amine: Contains an iodine atom, which is larger and more reactive than bromine, affecting its chemical behavior.

Uniqueness

5-Bromonaphthalen-2-amine is unique due to the presence of the bromine atom, which provides specific reactivity and properties that are useful in various chemical reactions and applications. Its balance of reactivity and stability makes it a valuable compound in organic synthesis and research.

Biologische Aktivität

5-Bromonaphthalen-2-amine is an organic compound notable for its potential biological activities, stemming from its structural characteristics and functional groups. This article delves into the compound's biological interactions, pharmacological implications, and comparative analysis with similar compounds.

This compound has the molecular formula and a molecular weight of approximately 222.08 g/mol. The compound features a bromine atom at the fifth position of the naphthalene ring and an amine group at the second position, which significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors. The amine group can participate in biochemical pathways that affect signal transduction and metabolic processes. While specific mechanisms of action remain largely unexplored, it is hypothesized that the compound may influence neurotransmitter systems or modulate enzyme activities, leading to potential therapeutic effects .

Potential Biological Targets

- Enzymes : The compound may act as a molecular probe to study enzyme activities.

- Receptors : It could interact with various receptors, influencing physiological responses.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is beneficial:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Naphthalen-2-amine | Lacks bromine substitution | Less reactive compared to this compound |

| 5-Chloronaphthalen-2-amine | Contains chlorine instead of bromine | Different reactivity profile due to chlorine's properties |

| 5-Iodonaphthalen-2-amine | Contains iodine, larger and more reactive | Higher reactivity compared to this compound |

| 4-Bromonaphthalen-2-amine | Bromine at the fourth position | Different substitution pattern affecting reactivity |

This table highlights how the unique bromine substitution at the fifth position combined with an amine group at the second position contributes to distinct reactivity and stability characteristics.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, related research provides insights into its potential applications:

- Synthesis and Biological Evaluation : Studies on similar brominated compounds indicate that they can exhibit significant biological activity, including anti-inflammatory and antitumor effects. These findings suggest that further exploration of this compound could yield valuable pharmacological insights .

- Molecular Probes : Compounds like this compound serve as molecular probes in studying enzyme activities and protein interactions, which are crucial for understanding biochemical pathways relevant to diseases.

Eigenschaften

IUPAC Name |

5-bromonaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYORWLNZLDKCJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)N)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40668502 | |

| Record name | 5-Bromonaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116400-84-1 | |

| Record name | 5-Bromonaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.